4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group, a chloroanilino group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps. The specific reagents and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloroanilino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolones .
Scientific Research Applications
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives with different substituents, such as:
- 4-[(4-methoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 4-[(4-bromoanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets 4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-6-1-3-7(4-2-6)16-5-8-9(11(13,14)15)17-18-10(8)19/h1-5H,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVMRXYGMNYRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NNC2=O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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